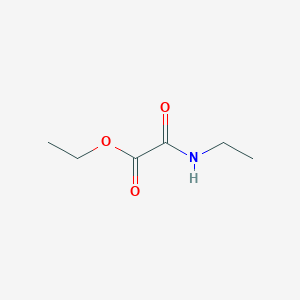
Ethyl (ethylamino)(oxo)acetate
Overview
Description
Ethyl (ethylamino)(oxo)acetate is an organic compound with the molecular formula C6H11NO3. It is a derivative of oxoacetic acid, where an ethylamino group is attached to the carbonyl carbon. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (ethylamino)(oxo)acetate can be synthesized through the reaction of ethylamine with diethyl oxalate. The reaction typically involves stirring the reactants in dichloromethane at room temperature for an extended period, often up to 72 hours . The reaction conditions are mild, and the product is usually obtained in good yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl (ethylamino)(oxo)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethylamino group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Condensation Reactions: Catalysts like acids or bases are often employed to drive the condensation reactions.
Major Products:
Nucleophilic Substitution: Substituted ethylamino derivatives.
Hydrolysis: Ethylamine and oxoacetic acid.
Condensation Reactions: Various heterocyclic compounds depending on the reactants used.
Scientific Research Applications
Ethyl (ethylamino)(oxo)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (ethylamino)(oxo)acetate involves its interaction with specific molecular targets. For instance, in the context of kinase inhibitors, it acts by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to therapeutic effects, such as the reduction of heart failure symptoms .
Comparison with Similar Compounds
- Ethyl N-ethyloxamate
- Ethyl 2-(ethylamino)-2-oxoacetate
Comparison: Ethyl (ethylamino)(oxo)acetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions.
Properties
IUPAC Name |
ethyl 2-(ethylamino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-7-5(8)6(9)10-4-2/h3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVOAECROPQPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














